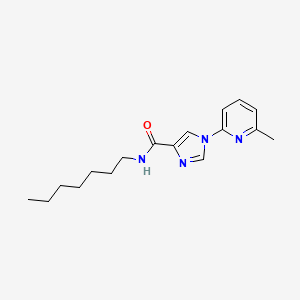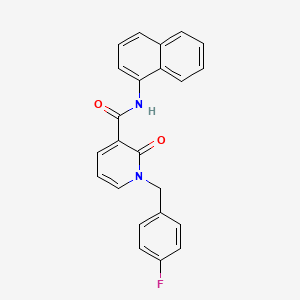
1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as FBN-1 and belongs to the class of dihydropyridines.
Scientific Research Applications
Synthesis of Fluorinated Naphthoic Acids
Fluorinated naphthoic acids, structurally related to 1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been synthesized as key structural units in biologically active compounds. These acids are valuable in the development of pharmaceuticals due to their unique electronic properties imparted by the fluorine atom. The methodology involves electrophilic fluorination and a general route from commercial fluorinated phenylacetic acids, showcasing the importance of such compounds in medicinal chemistry (Tagat et al., 2002).
Novel Fluorophores for Oligonucleotide Labeling
The synthesis of novel fluorophores, including structures resembling the query compound, for labeling oligonucleotides demonstrates the compound's relevance in biochemical applications. These fluorophores exhibit strong fluorescence signals in the UV-visible region, indicating their potential use in bioimaging and molecular diagnostics (Singh & Singh, 2008).
Aromatic Polyamides Synthesis
Aromatic polyamides based on naphthalene and fluorobenzyl units, similar to the query compound, have been synthesized. These materials are noted for their high thermal stability and solubility in polar solvents, making them suitable for advanced material applications, including films and coatings with high mechanical strength and thermal resistance (Hsiao & Chu, 1997).
Antibacterial Activity
The antibacterial activity of pyridonecarboxylic acids, structurally related to the compound , highlights the potential of such derivatives in developing new antibiotics. The study focused on synthesis and evaluation against various bacteria, showing significant activity which could lead to new treatments for bacterial infections (Egawa et al., 1984).
High-Performance Polyamides
The preparation and characterization of aromatic polyamides from naphthalene-based dicarboxylic acids and aromatic diamines, related to the query compound, demonstrate applications in creating materials with excellent mechanical properties and thermal stability. Such polyamides are useful in various industrial and technological applications due to their robustness and durability (Hsiao & Liou, 1998).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-naphthalen-1-yl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-18-12-10-16(11-13-18)15-26-14-4-8-20(23(26)28)22(27)25-21-9-3-6-17-5-1-2-7-19(17)21/h1-14H,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXDYTPDIRLSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926324.png)
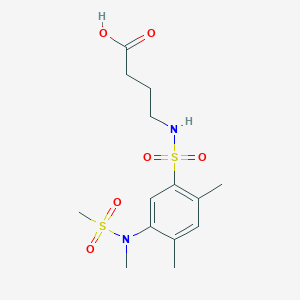
![N-(2-chlorobenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2926332.png)
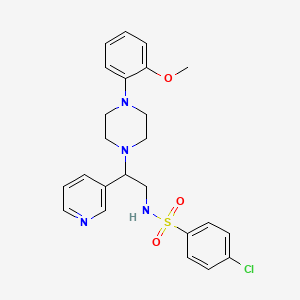
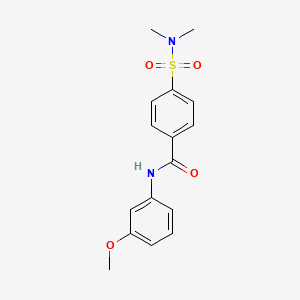
![8-(4-ethoxyphenyl)-2-(3-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926335.png)
![(3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)
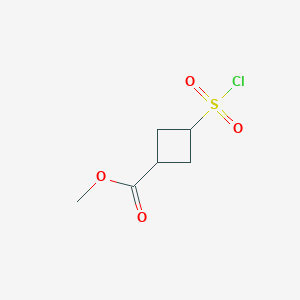
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2926339.png)
![9-(3,4-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2926340.png)

